molecular formula C20H28N8O2 B10899921 N,N'-bis[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide

N,N'-bis[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10899921
M. Wt: 412.5 g/mol
InChI Key: BZIPLKSJJQJHMR-UHFFFAOYSA-N
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Description

N,N’-bis[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with ethyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N,N’-bis[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can influence various biochemical pathways. The pyrazole rings in the compound play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its multiple pyrazole rings and the ability to form stable complexes with various metals. This property makes it particularly valuable in coordination chemistry and materials science .

Properties

Molecular Formula

C20H28N8O2

Molecular Weight

412.5 g/mol

IUPAC Name

3-N,5-N-bis[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C20H28N8O2/c1-11(15-9-26(5)23-13(15)3)21-19(29)17-8-18(28(7)25-17)20(30)22-12(2)16-10-27(6)24-14(16)4/h8-12H,1-7H3,(H,21,29)(H,22,30)

InChI Key

BZIPLKSJJQJHMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2=CC(=NN2C)C(=O)NC(C)C3=CN(N=C3C)C)C

Origin of Product

United States

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